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Abstract
Abafungin (CAS No. 129639-79-8) is a synthetic arylguanidine antifungal agent that emerged

from a screening program at Bayer AG in the 1990s.[1] Initially investigated as an H2-receptor

antagonist, it was identified as a potent, broad-spectrum antimycotic.[2][3] Its development

reached Phase II clinical trials for the topical treatment of dermatomycoses, such as

onychomycosis.[4] This document provides a detailed technical overview of its discovery, dual

mechanism of action, in vitro efficacy, and the experimental protocols used in its preclinical

evaluation. While showing significant promise, its development appears to have been

discontinued.

Discovery and Chemical Profile
Abafungin was first synthesized at Bayer AG, Leverkusen, Germany. Its antifungal properties

were discovered serendipitously during a screening campaign for H₂-receptor antagonists, for

which famotidine was the lead structure.[1] Abafungin represents the first member of the

arylguanidines, a novel class of synthetic antifungal compounds, distinguishing it chemically

from established classes like azoles, allylamines, and polyenes.

Chemical Name: N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-

tetrahydropyrimidin-2-amine
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Molecular Formula: C₂₁H₂₂N₄OS

Molecular Weight: 378.5 g/mol

Class: Arylguanidine

Mechanism of Action
Abafungin exhibits a unique dual mechanism of action, targeting both the synthesis of the

fungal cell membrane and its structural integrity directly. This multifaceted approach is

advantageous as it may reduce the likelihood of rapid resistance development.

Inhibition of Ergosterol Biosynthesis: Abafungin specifically inhibits the enzyme sterol-C-24-

methyltransferase. This enzyme is critical for the transmethylation at the C-24 position of the

sterol side chain, a key step in the ergosterol biosynthesis pathway. This pathway is absent

in mammals, offering a selective target. Inhibition leads to the depletion of ergosterol, a vital

component for maintaining the fluidity and integrity of the fungal cell membrane.

Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, abafungin
exerts a direct, rapid effect on the fungal cell membrane. This action results in the

measurable release of intracellular potassium (K⁺) and ATP, indicating a loss of membrane

integrity and subsequent cell death. A significant feature of this mechanism is its efficacy

against both growing and resting (non-metabolizing) fungal cells, a clear advantage over

many antifungals that are only effective against proliferating pathogens.
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Figure 1: Dual mechanism of action of Abafungin.
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In Vitro Antifungal Activity
Abafungin has demonstrated broad-spectrum fungistatic and fungicidal activity against a wide

range of medically important fungi, including dermatophytes, yeasts, and molds.

Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC ranges of abafungin against various pathogenic fungi

in comparison to other standard antifungal agents, as determined by broth dilution assay.
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Organism
(No. of
Strains)

Abafungin Bifonazole
Clotrimazol
e

Terbinafine Amorolfine

Dermatophyt

es

Trichophyton

mentagrophyt

es (5)

≤0.06–0.5 1 to >64 ≤0.06–1 ≤0.06 ≤0.06–0.13

Trichophyton

rubrum (5)
0.13–0.5 2 to >64 ≤0.06–0.25 ≤0.06 ≤0.06–0.13

Microsporum

canis (5)
≤0.06–0.25 2 to >64 ≤0.06–0.25 ≤0.06 ≤0.06–0.13

Epidermophyt

on floccosum

(5)

≤0.06 2 to >64 ≤0.06 ≤0.06 ≤0.06

Yeasts

Candida

albicans (10)
≤0.06–2 16 to >64 4 to >64 4–32 4–32

Candida

glabrata (5)
0.5–2 >64 >64 16–32 16 to >64

Candida

krusei (5)
0.5–2 >64 >64 16 to >64 16 to >64

Molds

Aspergillus

fumigatus (5)
0.25–1 >64 >64 0.5–2 4 to >64

Aspergillus

niger (5)
0.5–2 >64 >64 1–4 16 to >64

Data sourced from Borelli C, et al. Chemotherapy. 2008.
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Minimum Fungicidal Concentration (MFC)
Abafungin's fungicidal activity was notably superior to that of comparator drugs against yeasts

and molds.

Organism
(No. of
Strains)

Abafungin Bifonazole
Clotrimazol
e

Terbinafine Amorolfine

Dermatophyt

es

Trichophyton

mentagrophyt

es (5)

0.25–1 >64 >64 ≤0.06–0.13 4–16

Trichophyton

rubrum (5)
0.5–2 >64 >64 ≤0.06–0.13 4–16

Yeasts

Candida

albicans (10)
1–4 >64 >64 >64 >64

Candida

glabrata (5)
2–8 >64 >64 >64 >64

Molds

Aspergillus

fumigatus (5)
1–4 >64 >64 2–8 >64

Aspergillus

niger (5)
2–8 >64 >64 4–16 >64

Data sourced from Borelli C, et al. Chemotherapy. 2008.

Key Experimental Protocols
The dual mechanism of action was elucidated through a series of detailed in vitro experiments.
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Experimental Workflow
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Figure 2: Workflow for elucidating Abafungin's dual action.

Antifungal Susceptibility Testing (Broth Microdilution)
This protocol was used to determine MIC values.

Inoculum Preparation: Fungal cultures were grown on appropriate agar (e.g., Sabouraud

dextrose agar). The final inoculum was prepared in physiological saline and adjusted to a

standardized concentration.

Assay Plate Preparation: Twofold serial dilutions of abafungin and comparator drugs were

prepared in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

Inoculation and Incubation: The standardized fungal suspension was added to each well.

Plates were incubated at 35°C for 24-48 hours.
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MIC Determination: The MIC was defined as the lowest drug concentration that caused a

significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control

well.

Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the impact on sterol production.

Cell Culture:Candida albicans cells were cultured in Yeast Nitrogen Base (YNB) broth to a

density of 10⁷ cells/ml.

Drug Incubation: The cell suspension was incubated with various concentrations of

abafungin at 37°C in a shaker.

Radiolabeling: 7.4 kBq/ml of L-[Methyl-¹⁴C]methionine was added to the culture, and

incubation continued for 3 hours. This radiolabel tracks the methylation step catalyzed by

sterol-C-24-methyltransferase.

Lipid Extraction: Cells were harvested, saponified (using 15% KOH in 50% ethanol), and the

non-saponified lipid fraction was extracted with petroleum ether.

Analysis: The extracted sterols were separated by thin-layer chromatography (TLC) on silica

gel plates. The radioactivity of the sterol spots was measured using a bio-image analyzer to

quantify the inhibition of ergosterol synthesis.

Membrane Integrity Assay (Conductivity Measurement)
This protocol assesses direct membrane damage by measuring ion leakage.

Cell Preparation: An overnight culture of C. albicans was washed three times in distilled

water and resuspended to a final density of 6 × 10⁸ CFU/ml.

Measurement: The baseline conductivity of the cell suspension was measured using a

standard conductivity meter.

Drug Addition: Abafungin was added to the cell suspension (final cell density 6 × 10⁵

CFU/ml).
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Post-Exposure Measurement: Conductivity was measured immediately and over time after

the addition of the drug. An increase in conductivity indicates the release of intracellular ions,

signifying membrane damage.

Development History and Outlook
The discovery and preclinical development of Abafungin followed a logical progression from

initial screening to detailed mechanistic studies.
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Figure 3: Discovery and development pathway of Abafungin.

Abafungin reached Phase II clinical trials, where it was investigated as a topical treatment for

fungal infections like onychomycosis. However, there is a lack of publicly available data from
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these trials, and the primary research papers date back to the late 2000s. This, combined with

the emergence of other antifungal agents, suggests that its development was likely halted or

deprioritized, a common outcome for many investigational drugs due to strategic or financial

reasons. Despite this, the discovery of abafungin and its unique dual mechanism of action

remain a significant case study in antifungal research, highlighting the potential of novel

chemical scaffolds and multi-targeted therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664290?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

